N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 2,6-difluorobenzamide moiety at the 6-position. The ethanesulfonyl group may enhance metabolic stability, while the difluorobenzamide moiety is a common motif in pesticidal agents (e.g., benzoylurea insecticides) .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-11-13(8-9-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBZNPRNSJDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation, typically using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide moiety to the tetrahydroquinoline ring. This can be achieved through an amide bond formation reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted benzamides.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors, thereby influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into two categories based on evidence: benzothiazole-derived acetamides () and difluorobenzamide-based pesticides (). Below is a comparative analysis:
Structural Comparison with Benzothiazole Acetamides ()
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) share the acetamide backbone but differ in core heterocycles and substituents:
| Feature | Target Compound | Benzothiazole Acetamides (EP3348550A1) |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroquinoline | Benzothiazole |
| Substituent at 1-Position | Ethanesulfonyl | Trifluoromethyl/trifluoromethoxy |
| Amide Substituent | 2,6-Difluorobenzamide | Methoxy/trimethoxy phenylacetamide |
| Key Functional Groups | Sulfonyl, difluorobenzamide | Trifluoromethyl, methoxy |
Implications :
- The tetrahydroquinoline core in the target compound may confer improved solubility compared to benzothiazole derivatives, which are typically lipophilic .
- The ethanesulfonyl group could enhance resistance to oxidative metabolism relative to trifluoromethyl substituents .
Functional Comparison with Difluorobenzamide Pesticides ()
The 2,6-difluorobenzamide group is a hallmark of benzoylurea insecticides (e.g., teflubenzuron, chlorfluazuron). Key distinctions include:
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound integrates a tetrahydroquinoline core with sulfonyl and difluorobenzamide functionalities, which may contribute to its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C19H22F2N2O3S
- Molecular Weight : 398.45 g/mol
- CAS Number : 946295-04-1
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The ethanesulfonyl group enhances solubility and may facilitate binding to various receptors or enzymes. The difluorobenzamide moiety is likely involved in modulating biological pathways relevant to its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : The compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in agar diffusion assays, indicating potential as an antibacterial agent. -
Cancer Cell Line Study :
In a recent experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this may be mediated by the activation of caspase pathways leading to apoptosis. -
Neuroprotection Assessment :
Research involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide showed that pretreatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels. This suggests a protective role against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
